molecular formula C24H26N2O5S B4068038 N-(2,5-dimethoxyphenyl)-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide

N-(2,5-dimethoxyphenyl)-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide

Cat. No. B4068038
M. Wt: 454.5 g/mol
InChI Key: SRBZGDOWXRRKAV-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide, also known as DMMDA-2, is a synthetic compound that belongs to the family of phenethylamines. It was first synthesized in the 1970s by Alexander Shulgin, a renowned chemist and pharmacologist, who was interested in exploring the chemical and pharmacological properties of psychoactive substances. Since then, DMMDA-2 has been studied extensively for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain. N-(2,5-dimethoxyphenyl)-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide has been shown to have affinity for several neurotransmitter receptors, including serotonin receptors, which are involved in mood regulation and behavior. It is also believed to have some activity at dopamine receptors, which are involved in reward and motivation.
Biochemical and Physiological Effects
N-(2,5-dimethoxyphenyl)-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide has been shown to have a range of biochemical and physiological effects. In animal studies, it has been shown to increase serotonin levels in the brain, which may contribute to its effects on mood and behavior. It has also been shown to increase dopamine levels in the brain, which may contribute to its effects on reward and motivation. N-(2,5-dimethoxyphenyl)-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide has also been shown to have some activity at other neurotransmitter receptors, including adrenergic and histamine receptors.

Advantages and Limitations for Lab Experiments

N-(2,5-dimethoxyphenyl)-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide has several advantages as a tool for scientific research. It is a potent and selective ligand for several neurotransmitter receptors, which makes it a valuable tool for studying the effects of neurotransmitters on the brain and behavior. It is also relatively stable and easy to handle, which makes it suitable for use in laboratory experiments.
However, there are also some limitations to the use of N-(2,5-dimethoxyphenyl)-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide in laboratory experiments. It is a synthetic compound, which means that it may not accurately reflect the effects of natural neurotransmitters on the brain. It is also relatively expensive and time-consuming to synthesize, which may limit its availability for research.

Future Directions

There are several future directions for research on N-(2,5-dimethoxyphenyl)-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide. One area of interest is its potential as a tool for studying the effects of serotonin on the brain and behavior. N-(2,5-dimethoxyphenyl)-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide has been shown to have affinity for several serotonin receptors, which makes it a valuable tool for studying the effects of serotonin on mood and behavior.
Another area of interest is its potential as a tool for studying the effects of dopamine on the brain and behavior. N-(2,5-dimethoxyphenyl)-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide has been shown to have some activity at dopamine receptors, which makes it a valuable tool for studying the effects of dopamine on reward and motivation.
Finally, there is also interest in exploring the potential therapeutic applications of N-(2,5-dimethoxyphenyl)-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide. It has been shown to have some activity at serotonin and dopamine receptors, which are involved in several psychiatric and neurological disorders. Further research is needed to explore its potential as a therapeutic agent for these disorders.

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide has been studied extensively for its potential applications in scientific research. One of the main areas of interest is its potential as a tool for studying the structure and function of the brain. N-(2,5-dimethoxyphenyl)-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide has been shown to have affinity for several neurotransmitter receptors, including serotonin receptors, which are involved in mood regulation and behavior. This makes it a valuable tool for studying the effects of serotonin on the brain and behavior.

properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-4-[(2-methylphenyl)methyl-methylsulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O5S/c1-17-7-5-6-8-19(17)16-26(32(4,28)29)20-11-9-18(10-12-20)24(27)25-22-15-21(30-2)13-14-23(22)31-3/h5-15H,16H2,1-4H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRBZGDOWXRRKAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN(C2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)OC)OC)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dimethoxyphenyl)-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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